molecular formula C21H13ClN2O B14240877 5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile CAS No. 189697-34-5

5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile

Katalognummer: B14240877
CAS-Nummer: 189697-34-5
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: LXJJEBJILLDWMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid as a catalyst under reflux conditions in methanol . The resulting product undergoes further reactions to introduce the chloro and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

189697-34-5

Molekularformel

C21H13ClN2O

Molekulargewicht

344.8 g/mol

IUPAC-Name

5-chloro-1-oxido-2,2-diphenylindol-1-ium-3-carbonitrile

InChI

InChI=1S/C21H13ClN2O/c22-17-11-12-20-18(13-17)19(14-23)21(24(20)25,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H

InChI-Schlüssel

LXJJEBJILLDWMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C(=C3C=C(C=CC3=[N+]2[O-])Cl)C#N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.